molecular formula C22H23NO5 B11628970 ethyl {3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

ethyl {3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B11628970
M. Wt: 381.4 g/mol
InChI Key: HUDGGRLXPMQYLD-UHFFFAOYSA-N
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Description

Ethyl {3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is a complex organic compound with a unique structure that includes an indole core, a hydroxy group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate typically involves multiple steps. One common method starts with the preparation of 4-ethylacetophenone, which is then subjected to a series of reactions to introduce the indole core and the ethyl ester group. The reaction conditions often involve the use of inert gases, specific solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of cost-effective and readily available raw materials is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl {3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Ethyl {3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl {3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and esters with comparable structures. Examples include:

Uniqueness

What sets ethyl {3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 2-[3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetate

InChI

InChI=1S/C22H23NO5/c1-3-15-9-11-16(12-10-15)19(24)13-22(27)17-7-5-6-8-18(17)23(21(22)26)14-20(25)28-4-2/h5-12,27H,3-4,13-14H2,1-2H3

InChI Key

HUDGGRLXPMQYLD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)OCC)O

Origin of Product

United States

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